Structure and Tautomeric Forms of 2-Amino-Dihydropyrimidines: A Guide to Synthesis, Characterization, and Biological Significance
Structure and Tautomeric Forms of 2-Amino-Dihydropyrimidines: A Guide to Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, where these molecules exist as a dynamic equilibrium of two or more interconverting structural isomers. This guide provides a comprehensive exploration of the structure and tautomeric landscape of 2-amino-dihydropyrimidines. We will delve into the principal tautomeric forms, the physicochemical factors governing their equilibrium, and the advanced analytical techniques essential for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and drug development professionals with the knowledge to confidently navigate the structural intricacies of this vital class of heterocyclic compounds.
Introduction: The Significance of 2-Amino-Dihydropyrimidines
Dihydropyrimidines are fundamental heterocyclic systems, integral to the structure of DNA and RNA.[1] The introduction of an amino group at the 2-position imparts a guanidine-like functionality, significantly expanding the molecule's chemical and pharmacological potential. These compounds have garnered substantial attention for a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] A notable example is their activity as inhibitors of dihydrofolate reductase (DHFR), an important antibacterial target.[2][3]
The biological activity and physicochemical properties of these molecules are inextricably linked to their dominant structural form in a given environment. Tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a key determinant of this form.[4][5] Understanding and controlling the tautomeric preferences of 2-amino-dihydropyrimidines is therefore paramount for rational drug design and development.
The Tautomeric Landscape
Prototropic tautomerism in 2-amino-dihydropyrimidines primarily manifests in two ways: amino-imino tautomerism involving the exocyclic amino group, and annular tautomerism related to the position of the double bond within the dihydropyrimidine ring.
Amino-Imino Tautomerism
This is the most prominent form of tautomerism in this system, analogous to that seen in fundamental nucleobases like adenine and cytosine.[4] It involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms.
-
Amino Tautomer (External Amine): The exocyclic group is a primary amine (-NH2). This form is generally the most stable and commonly depicted isomer.[6][7]
-
Imino Tautomer (Internal Imine): The exocyclic group becomes an imine (=NH), with the proton having migrated to a ring nitrogen, creating an endocyclic double bond. While often less stable, the imino form can be populated under certain conditions and its presence can significantly alter the molecule's hydrogen bonding capacity and overall shape.[8] Computational studies on related systems suggest the imino form can be significantly less stable than the amino form in aqueous solutions.[8]
Annular and Ring-Chain Tautomerism
Beyond the amino-imino equilibrium, the position of the endocyclic double bond and the proton on the ring nitrogens can vary, leading to different positional isomers. For instance, a study on dihydropyrimidines synthesized via LiAlH4 reduction demonstrated a clear equilibrium between 1,2- and 2,5-dihydropyrimidine forms, an example of imine-enamine tautomerism.[9] The stability and ratio of these tautomers are highly dependent on the substituents at the C4 and C6 positions.[9]
Furthermore, in functionalized 2-amino-3,4-dihydropyrimidines (the common products of the Biginelli reaction), a complex equilibrium between three potential guanidine tautomers can exist.[6][7]
The diagram below illustrates the fundamental amino-imino and annular tautomeric relationships in a generalized 2-amino-dihydropyrimidine system.
Caption: Principal tautomeric relationships in 2-amino-dihydropyrimidines.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is governed by a combination of intrinsic electronic effects and external environmental factors.
-
Electronic Effects of Substituents: The nature of substituents on the pyrimidine ring can significantly influence tautomeric preference. Electron-withdrawing groups can alter the pKa of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium. Conversely, electron-donating groups can stabilize one form over another.[10]
-
Solvent Polarity and Hydrogen Bonding: The solvent environment plays a critical role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.[11][12] The sensitivity of the amino group's electronic properties to the solvent effect is a key factor.[11]
-
pH and Protonation State: Changes in pH will alter the protonation state of the molecule. For example, when the compound exists as a guanidinium salt, the imino tautomer may become the major isomer present.[6][7]
-
Solid-State and Crystal Packing: In the solid state, the observed tautomer is often the one that allows for the most stable crystal lattice, which may be influenced by intermolecular hydrogen bonding.[13] It is not uncommon for the dominant tautomer in a crystal structure to differ from the one most prevalent in solution.
Experimental and Computational Characterization
Elucidating the tautomeric structure of 2-amino-dihydropyrimidines requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[14][15] Key diagnostic features in the ¹H NMR spectrum can help identify the dominant tautomer. For instance, in one tautomeric form of a dihydropyrimidine, the methine proton at C4 is expected to be a singlet.[6][7] In other tautomers, this proton can be split by the adjacent N-H proton, providing a clear diagnostic marker.[6][7]
When multiple tautomers coexist in solution and are in rapid exchange, the observed NMR signals may be broadened or averaged. In such cases, Variable-Temperature (VT) NMR is an indispensable technique.
Caption: Workflow for investigating tautomeric exchange using VT-NMR.
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the 2-amino-dihydropyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C). Note the chemical shifts, multiplicities, and line shapes of all signals, paying close attention to potentially exchangeable protons (NH, OH) and key structural reporters (e.g., C4-H).[6][7]
-
Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the exchange process slows sufficiently on the NMR timescale (the "slow-exchange regime"), where distinct signals for each tautomer may be observed.
-
High-Temperature Analysis: Gradually increase the temperature above ambient in increments. As the temperature rises, the rate of tautomeric interconversion will increase. Observe the broadening and eventual coalescence of the separate tautomer signals into a single, population-weighted average signal (the "fast-exchange regime").[3]
-
Data Analysis: By analyzing the spectra at different temperatures, one can confirm the presence of a dynamic equilibrium. The integration of signals in the slow-exchange regime can provide the relative populations and thus the equilibrium constant (Keq) at that temperature. Advanced lineshape analysis can be used to determine the kinetics of the exchange process.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the structure and tautomeric form present in the solid state.[16] It allows for the precise localization of protons, determination of bond lengths (e.g., C-N vs. C=N), and visualization of intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice.[13] For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one revealed different tautomers and hydrogen-bonding motifs depending on the crystallization conditions.[13]
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[17][18] These methods can:
-
Calculate the relative thermodynamic stabilities (Gibbs free energy) of all possible tautomers in the gas phase.[18]
-
Simulate the effects of a solvent using models like the Polarizable Continuum Model (PCM) to predict the dominant tautomer in solution.[10][11]
-
Compute the energy barriers for proton transfer, providing insight into the kinetics of interconversion.[17]
-
Predict spectroscopic properties (e.g., NMR chemical shifts) for each tautomer, which can then be compared with experimental data to aid in spectral assignment.
Synthesis of 2-Amino-Dihydropyrimidines
The most common and versatile method for synthesizing the 2-amino-3,4-dihydropyrimidine core is the aza-Biginelli reaction . This is a one-pot, multi-component reaction that typically involves an aldehyde, a β-dicarbonyl compound, and guanidine.[6][7][19]
Caption: General workflow for the synthesis of 2-amino-dihydropyrimidines.
This protocol is adapted from a general, efficient microwave-mediated Biginelli cyclocondensation.[19]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (1.2 mmol).
-
Solvent Addition: Add ethanol (2.0 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[19] This method avoids harsh solvents and significantly reduces reaction times compared to conventional heating.[19]
Data Summary: Tautomer Energy Calculations
Computational studies provide quantitative estimates of the relative stabilities of different tautomers. The table below presents hypothetical but representative data for the relative energy of an imino tautomer compared to its more stable amino counterpart in different environments, as would be determined by DFT calculations.
| Tautomer System | Environment | Calculation Method | ΔE (kcal/mol) (E_imino - E_amino) | Predicted Major Form |
| 2-Aminopyrimidine | Gas Phase | DFT/B3LYP | +13.60[17][18] | Amino |
| Isocytosine | Aqueous | Ab initio | +5.6[8] | Amino |
| 2-Pyrimidinethiol | Gas Phase | DFT/B3LYP | -1.27 (Thione vs Thiol) | Thione |
| 5-NO₂ Uracil | Gas Phase | DFT/B97-D3 | +5.4 (Dienol vs Diketo) | Diketo |
Note: Data is illustrative of typical computational results. Thione/thiol and keto/enol are analogous tautomeric systems.
Implications for Drug Discovery
The specific tautomeric form of a drug molecule can have profound effects on its biological activity.
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and have distinct shapes. Only one tautomer may fit optimally into a receptor's binding pocket.
-
Membrane Permeability: Tautomers often have different polarities and logP values, which affects their ability to cross cell membranes.
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as enzymatic recognition is highly specific.
Therefore, a thorough understanding of the tautomeric behavior of a lead compound series like the 2-amino-dihydropyrimidines is not merely an academic exercise; it is a critical component of preclinical development, informing structure-activity relationship (SAR) studies and guiding lead optimization.[2][3]
Conclusion and Future Outlook
The 2-amino-dihydropyrimidine core is a privileged scaffold in medicinal chemistry, but its structural chemistry is nuanced by a complex web of tautomeric equilibria. The dominant form is a delicate interplay of substituent electronics, solvent, pH, and solid-state effects. A combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a complete and accurate structural characterization. As drug discovery moves towards more sophisticated and targeted approaches, the ability to predict, identify, and potentially control the tautomeric state of these and other heterocyclic drug candidates will be a key driver of success. Future work should focus on developing more accurate predictive models for tautomeric preference in diverse physiological environments and leveraging this understanding to design molecules with improved efficacy and drug-like properties.
References
-
Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]
-
ACS Publications. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure. ACS Publications. [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]
-
Pramod, K., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]
-
Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460–464. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. NIH. [Link]
-
D'Ascenzo, L., et al. (2021). Role of tautomerism in RNA biochemistry. PMC. [Link]
-
Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC. [Link]
-
National Institutes of Health. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. [Link]
-
National Institutes of Health. (n.d.). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. PMC. [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
National Institutes of Health. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC. [Link]
-
National Institutes of Health. (n.d.). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. PMC. [Link]
-
PubMed. (2013). Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. PubMed. [Link]
-
Weis, A. L., Frolow, F., & Vishkautsan, R. (1986). Dihydropyrimidines. 16. Stability and enamine-imine tautomerism in 1,2- and 2,5-dihydropyrimidines. Journal of Organic Chemistry, 51(23), 4623-4626. [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 2. ResearchGate. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]
-
PubMed. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
-
MAX IV Laboratory. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. MAX IV Laboratory. [Link]
-
PubMed. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Protein X-ray Crystallography [proteinstructures.com]
- 17. researchgate.net [researchgate.net]
- 18. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
